molecular formula C8H11NO4S2 B13365097 N-methyl-N-(2-thienylsulfonyl)-beta-alanine

N-methyl-N-(2-thienylsulfonyl)-beta-alanine

Cat. No.: B13365097
M. Wt: 249.3 g/mol
InChI Key: ZMGHVOIXBNVDAS-UHFFFAOYSA-N
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Description

N-methyl-N-(2-thienylsulfonyl)-beta-alanine is an organic compound with a complex structure that includes a thienylsulfonyl group attached to a beta-alanine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(2-thienylsulfonyl)-beta-alanine typically involves the reaction of beta-alanine with N-methyl-N-(2-thienylsulfonyl)amine. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(2-thienylsulfonyl)-beta-alanine can undergo various chemical reactions, including:

    Oxidation: The thienylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding thiol derivatives.

    Substitution: The thienylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfone derivatives, while reduction can produce thiol derivatives.

Scientific Research Applications

N-methyl-N-(2-thienylsulfonyl)-beta-alanine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of N-methyl-N-(2-thienylsulfonyl)-beta-alanine involves its interaction with specific molecular targets and pathways. The thienylsulfonyl group is believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors in the body. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-methyl-N-(2-thienylsulfonyl)-beta-alanine include:

  • N-methyl-N-(2-thienylsulfonyl)glycine
  • N-methyl-N-(2-thienylsulfonyl)alanine
  • N-methyl-N-(2-thienylsulfonyl)valine

Uniqueness

This compound is unique due to its specific structure and the presence of the thienylsulfonyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H11NO4S2

Molecular Weight

249.3 g/mol

IUPAC Name

3-[methyl(thiophen-2-ylsulfonyl)amino]propanoic acid

InChI

InChI=1S/C8H11NO4S2/c1-9(5-4-7(10)11)15(12,13)8-3-2-6-14-8/h2-3,6H,4-5H2,1H3,(H,10,11)

InChI Key

ZMGHVOIXBNVDAS-UHFFFAOYSA-N

Canonical SMILES

CN(CCC(=O)O)S(=O)(=O)C1=CC=CS1

Origin of Product

United States

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